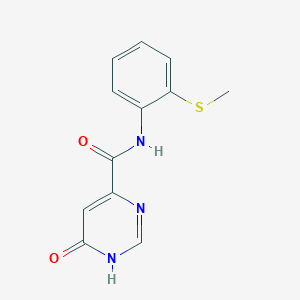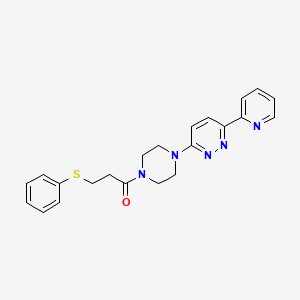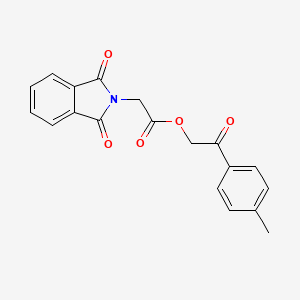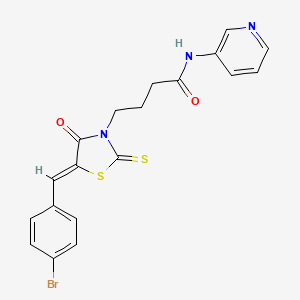
6-羟基-N-(2-(甲硫基)苯基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
科学研究应用
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
作用机制
Target of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They may interact with various proteins and enzymes involved in these processes.
Mode of Action
Pyrimidine derivatives have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.
Biochemical Pathways
The compound may affect the biochemical pathways related to inflammation and neuroprotection. It has been suggested that the compound’s mechanism of action involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in the regulation of inflammation and neuronal cell death.
Pharmacokinetics
The lipophilicity of a drug can influence its diffusion into cells . As such, the compound’s lipophilicity may impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives under acidic or basic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the pyrimidine ring, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the N-(2-(methylthio)phenyl) group: This step involves the nucleophilic substitution reaction where the pyrimidine ring is reacted with 2-(methylthio)aniline under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
相似化合物的比较
Similar Compounds
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide: Known for its anti-inflammatory and neuroprotective properties.
Triazole-pyrimidine hybrids: Exhibit neuroprotective and anti-neuroinflammatory properties.
Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
6-hydroxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of a hydroxy group, a methylthio group, and a pyrimidine ring, which contributes to its distinct pharmacological profile .
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-10-5-3-2-4-8(10)15-12(17)9-6-11(16)14-7-13-9/h2-7H,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWJQFLIACXETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)

![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416866.png)
![(E)-3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2416868.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)
![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)
![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
